(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide

Catalog No.
S548196
CAS No.
873652-48-3
M.F
C25H34N6O3S
M. Wt
498.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)...

CAS Number

873652-48-3

Product Name

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide

IUPAC Name

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide

Molecular Formula

C25H34N6O3S

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C25H34N6O3S/c1-16(26-2)22(32)27-21(18-12-7-4-8-13-18)25(34)31-15-9-14-19(31)23(33)28-24-20(29-30-35-24)17-10-5-3-6-11-17/h3,5-6,10-11,16,18-19,21,26H,4,7-9,12-15H2,1-2H3,(H,27,32)(H,28,33)/t16-,19-,21-/m0/s1

InChI Key

WZRFLSDVFPIXOV-LRQRDZAKSA-N

SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC

Solubility

Soluble in DMSO, not in water

Synonyms

GDC0152; GDC0152; GDC 0152; RG 7419; RG-7419; RG7419.

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC

Description

The exact mass of the compound Gdc-0152 is 498.24131 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Studies have shown that GDC-0152 functions through multiple mechanisms to induce cell death in cancer cells:

  • IAP Inhibition: GDC-0152 binds to and inhibits specific IAPs, particularly cellular IAP1 (cIAP1). This inhibition prevents IAPs from blocking the activity of caspases, which are enzymes essential for apoptosis [, ].
  • PI3K/Akt Pathway Inhibition: GDC-0152 may also inhibit the PI3K/Akt signaling pathway, which promotes cell survival and proliferation. Inhibiting this pathway can further enhance the pro-apoptotic effects of GDC-0152.

The compound (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide is a complex organic molecule featuring multiple functional groups, including amides and a thiadiazole moiety. Its structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways. The stereochemistry indicated by the (2S) notation implies that the compound possesses chirality, which may influence its biological activity and interactions within biological systems.

  • GDC-0152 acts as a selective antagonist of IAP proteins, particularly targeting XIAP, cIAP1, cIAP2, and ML-IAP [].
  • By binding to the IAP proteins, GDC-0152 prevents them from inhibiting caspases. This allows caspases to activate and trigger apoptosis in cancer cells [].
  • Studies have shown that GDC-0152 can induce an acute systemic inflammatory response and lung and liver injury in animal models []. This toxicity is attributed to its pharmacological effect on proinflammatory chemokines and cytokines [].
  • Further research is necessary to determine the safety profile of GDC-0152 in humans.

The chemical reactivity of this compound can be analyzed through various biochemical pathways. It may participate in hydrolysis reactions, where the amide bonds could be cleaved under enzymatic conditions, leading to the formation of smaller peptides or amino acids. Additionally, the compound's potential for group transfer reactions is significant, particularly in metabolic pathways where it could act as a substrate or inhibitor for specific enzymes involved in amino acid metabolism or protein synthesis

The biological activity of this compound is likely to be multifaceted due to its intricate structure. Preliminary assessments using computational models can predict its pharmacological effects based on structural similarity to known bioactive compounds. Such analyses suggest that it may exhibit activities such as anti-inflammatory, analgesic, or even anticancer properties, depending on its interaction with biological targets like receptors or enzymes . Furthermore, the presence of a phenylthiadiazole group may enhance its affinity for certain biological receptors due to π-π stacking interactions.

The synthesis of this compound can be approached through several methods:

  • Solid-phase peptide synthesis: This method allows for the stepwise assembly of the peptide backbone while incorporating various side chains.
  • Solution-phase synthesis: Utilizing traditional organic synthesis techniques involving coupling reactions between protected amino acids and subsequent deprotection steps.
  • Diversity-oriented synthesis: This approach could be employed to generate a library of related compounds by varying substituents on the pyrrolidine and thiadiazole moieties.

Each method would require careful optimization of reaction conditions to achieve high yields and purity of the final product.

This compound has potential applications in:

  • Pharmaceutical development: Targeting specific diseases such as cancer or neurodegenerative disorders through modulation of relevant biological pathways.
  • Biochemical research: Serving as a tool for studying enzyme kinetics or receptor-ligand interactions.
  • Drug design: Acting as a lead compound for further derivatization to enhance efficacy and reduce toxicity.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Techniques such as:

  • Molecular docking: To predict binding affinities and orientations with target proteins.
  • In vitro assays: To evaluate its effects on cell viability, proliferation, and apoptosis in various cell lines.
  • In vivo studies: To assess pharmacokinetics and pharmacodynamics in animal models.

These studies will help elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide, including:

  • Lapatinib - A dual kinase inhibitor used in breast cancer treatment.
  • Erlotinib - An epidermal growth factor receptor inhibitor used in lung cancer therapy.
  • Imatinib - A tyrosine kinase inhibitor for chronic myeloid leukemia.

Comparison Table

Compound NameStructure FeaturesPrimary Use
LapatinibKinase inhibitorBreast cancer
ErlotinibEGFR inhibitorLung cancer
ImatinibTyrosine kinase inhibitorChronic myeloid leukemia
Subject CompoundThiadiazole moiety, chiral centersPotentially diverse therapeutic applications

The uniqueness of the subject compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activities not present in these other compounds.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

498.24131014 g/mol

Monoisotopic Mass

498.24131014 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4KW1M48SHS

Wikipedia

Gdc-0152

Dates

Modify: 2023-08-15
1: Flygare JA, Beresini M, Budha N, Chan H, Chan IT, Cheeti S, Cohen F, Deshayes  K, Doerner K, Eckhardt SG, Elliott LO, Feng B, Franklin MC, Reisner SF, Gazzard L, Halladay J, Hymowitz SG, La H, LoRusso P, Maurer B, Murray L, Plise E, Quan C, Stephan JP, Young SG, Tom J, Tsui V, Um J, Varfolomeev E, Vucic D, Wagner AJ, Wallweber HJ, Wang L, Ware J, Wen Z, Wong H, Wong JM, Wong M, Wong S, Yu R, Zobel K, Fairbrother WJ. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (GDC-0152). J Med Chem. 2012 May 10;55(9):4101-13. doi: 10.1021/jm300060k. Epub 2012 Mar 28. PubMed PMID: 22413863; PubMed Central PMCID: PMC3366583.

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